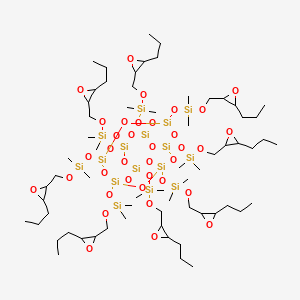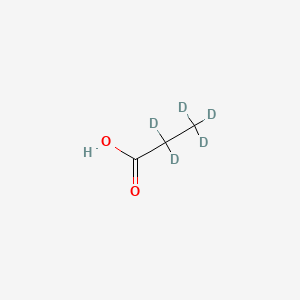![molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid CAS No. 1101136-50-8](/img/structure/B592788.png)
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is a simple amide based on ®-α-norleucine . It is a synthetic fatty acid that has been used in research and development for many years. It is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.
Molecular Structure Analysis
The molecular formula of this compound is C21H33NO3 . It has a molecular weight of 347.5 g/mol . The InChIKey, a unique identifier for chemical substances, is ANTPELWBOPVWPH-LJQANCHMSA-N .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a topological polar surface area of 66.4 Ų .Scientific Research Applications
Protein Inhibition
This compound is a selective and potent inhibitor of sPLA2 . It exhibits 95% inhibition of sPLA2 at 0.091 mole fraction without affecting the activities of cPLA2 or iPLA2 . This makes it a valuable tool in studying the role and function of sPLA2 in various biological processes.
Foldamer Construction
A study by Luppi et al. (2004) explored the synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid. This compound may represent a new type of tool for constructing beta-pseudopeptide foldamers. These molecules show potential for biological applications due to their ability to fold in a regular helical structure in aqueous solutions, which are significant for biological systems.
Synthesis of γ‐Oxo and γ‐Aryl α‐Amino Acids
Chacko and Ramapanicker (2012) reported a synthesis method for γ-oxo and γ-aryl α-amino acids. These compounds are known for their biological properties and as active components in many drugs. Their method provides a viable and economical approach, potentially complementing existing synthesis techniques.
Tyrosinase Inhibition
Kaatz et al. (1999) investigated the inhibition of mushroom tyrosinase by kojic acid octanoates. These compounds were shown to be non-competitive inhibitors of mushroom tyrosinase, relevant in dermatological applications.
Peptide Synthesis and Medicinal Chemistry
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for application in peptides and medicinal chemistry. Their inclusion in model peptides suggests potential use in probes and sensitive detection by 19F NMR.
Amino Acid Synthesis for Peptide Synthesis
Machetti et al. (2004) reported the synthesis of 4-aminopipecolic acid, a conformationally constrained amino acid for solid-phase peptide synthesis. This compound is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.
Mechanism of Action
Target of Action
The primary target of 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, playing a crucial role in the metabolism of lipids .
Mode of Action
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid acts as a selective and potent inhibitor of sPLA2 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of fatty acids .
Biochemical Pathways
By inhibiting sPLA2, 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid affects the metabolism of lipids . sPLA2 normally catalyzes the release of arachidonic acid from glycerophospholipids, which is a key step in the synthesis of eicosanoids, a group of signaling molecules involved in inflammation and immunity . By inhibiting sPLA2, this compound can potentially modulate these processes .
Pharmacokinetics
) suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of sPLA2 by 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid can lead to a decrease in the production of arachidonic acid and downstream eicosanoids . This could potentially modulate inflammatory responses and other processes regulated by these signaling molecules .
properties
IUPAC Name |
(4R)-4-(7-phenylheptanoylamino)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPELWBOPVWPH-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)






